An In-Depth Technical Guide to the ¹⁹F NMR Chemical Shift Data of 2-Butoxy-1,3-difluorobenzene
An In-Depth Technical Guide to the ¹⁹F NMR Chemical Shift Data of 2-Butoxy-1,3-difluorobenzene
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, acquire, and interpret the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift data for 2-butoxy-1,3-difluorobenzene. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive and methodological resource, grounded in established principles of NMR spectroscopy and computational chemistry.
Introduction: The Power of ¹⁹F NMR for Fluorinated Aromatics
Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful analytical technique for the characterization of fluorinated organic molecules.[1] The ¹⁹F nucleus possesses several advantageous properties: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it the third most receptive NMR nucleus after tritium and protons.[1][2] These features result in high sensitivity and relatively short acquisition times.
For molecules like 2-butoxy-1,3-difluorobenzene, ¹⁹F NMR offers a distinct advantage due to its expansive chemical shift range, which spans approximately 800 ppm.[1] This wide dispersion minimizes signal overlap, a common challenge in proton (¹H) NMR, allowing for the clear resolution of signals from chemically distinct fluorine atoms.[2] The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it a precise probe for subtle changes in molecular structure, conformation, and intermolecular interactions.[2][3]
Theoretical Framework and Predictive Analysis
The ¹⁹F NMR chemical shifts in substituted fluorobenzenes are governed by a complex interplay of electronic and steric effects. Unlike ¹H NMR, where shifts are dominated by diamagnetic contributions, ¹⁹F shifts are strongly influenced by paramagnetic contributions related to electronic excited states, making them more challenging to predict with simple empirical rules.[1]
Substituent Effects on the Aryl Fluorine Nuclei
In 2-butoxy-1,3-difluorobenzene, the chemical environment of the two fluorine atoms (F1 and F3) is rendered inequivalent by the presence of the butoxy group at the C2 position.
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Butoxy Group (-OBu): The oxygen atom is strongly electronegative, exerting an inductive (-I) withdrawing effect. However, it also possesses lone pairs that can be donated into the aromatic ring via resonance (+M effect). This resonance effect increases electron density, particularly at the ortho and para positions. For both F1 and F3, which are ortho to the butoxy group, this resonance-based shielding is expected to be a dominant factor.
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Fluorine Substituents (-F): Fluorine is highly electronegative (-I effect) but a weak resonance donor (+M effect). Each fluorine atom will influence the other, primarily through the carbon framework.
Based on these principles, we can predict that the butoxy group's +M effect will cause a significant upfield shift (to more negative ppm values) for both F1 and F3 compared to the parent 1,3-difluorobenzene. The chemical shift of 1,3-difluorobenzene is reported to be approximately -110 ppm relative to CFCl₃.[4][5] The introduction of an electron-donating alkoxy group is expected to shift these signals further upfield.
Through-Space Interactions and Conformational Effects
The flexible n-butoxy chain can adopt multiple conformations. Certain conformations may bring the aliphatic protons of the butoxy group into close proximity with the fluorine atoms, leading to through-space van der Waals interactions or steric crowding that can deshield the fluorine nucleus, causing a downfield shift. This conformational flexibility means the experimentally observed chemical shift will be a population-weighted average of all conformers present in solution.
Logical Relationship: Factors Influencing ¹⁹F Chemical Shifts
Caption: Key intramolecular and environmental factors affecting the F1 and F3 chemical shifts.
Computational Prediction of ¹⁹F NMR Chemical Shifts
Given the complexity of influencing factors, Density Functional Theory (DFT) calculations provide the most reliable method for a priori prediction of ¹⁹F NMR chemical shifts.[6][7] The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR shielding tensors.[8]
Recommended Computational Protocol
A robust and cost-effective protocol for predicting the ¹⁹F chemical shifts of 2-butoxy-1,3-difluorobenzene is as follows:
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Conformational Search: Due to the flexible butoxy group, a thorough conformational search is critical. This can be performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
Geometry Optimization: The lowest energy conformers should be re-optimized using a DFT method, such as B3LYP with the 6-31+G(d,p) basis set.[9] This level of theory provides a good balance of accuracy and computational cost for geometry optimization.
-
NMR Shielding Calculation: For each optimized conformer, calculate the magnetic shielding tensors (σ) using the GIAO method. A higher level of theory is recommended for the NMR calculation itself. The ωB97XD functional with the aug-cc-pVDZ basis set has been shown to provide excellent accuracy.[8] Alternatively, the BHandHLYP functional has also demonstrated strong performance.[7] Calculations should ideally be performed incorporating a solvent model (e.g., SMD or PCM) that matches the experimental conditions.
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Boltzmann Averaging: Calculate the relative energies of the conformers. The final predicted shielding constant for each fluorine is the Boltzmann-weighted average of the shieldings calculated for each conformer.
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Conversion to Chemical Shift (δ): The calculated absolute shielding constants (σ) must be converted to chemical shifts (δ) using a reference compound. This is done via the equation: δ_calc = σ_ref - σ_calc . The shielding constant of the reference (σ_ref) is typically derived from a linear correlation between experimentally known shifts and computationally calculated shieldings for a set of standard compounds. For fluorinated aromatics, using B3LYP/6-31+G(d,p), a scaling factor approach has been demonstrated to yield a mean absolute deviation of ~2.1 ppm.[9]
Workflow: Predictive ¹⁹F NMR via Computational Chemistry
Caption: Step-by-step workflow for the computational prediction of ¹⁹F NMR chemical shifts.
Experimental Data Acquisition Protocol
Acquiring a high-quality ¹⁹F NMR spectrum requires careful attention to experimental parameters. The following protocol is a self-validating system for obtaining reliable data.
Step-by-Step Methodology
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Sample Preparation:
-
Dissolve 5-10 mg of 2-butoxy-1,3-difluorobenzene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is often a good starting point for fluorinated organic molecules.
-
Add an internal reference standard. While CFCl₃ (δ = 0.00 ppm) is the primary standard, its volatility makes it impractical.[10] A stable secondary standard such as hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) or trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) is recommended.[10] The standard should be chosen to have a resonance that does not overlap with the analyte signals.
-
-
Spectrometer Setup:
-
Lock and shim the spectrometer on the deuterium signal of the solvent.
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Tune and match the NMR probe for the ¹⁹F frequency.
-
-
Acquisition Parameters:
-
Experiment: A standard one-pulse (zg) experiment with proton decoupling is typically sufficient. Inverse-gated decoupling should be used if quantitative analysis is required.
-
Spectral Width (SW): Due to the large chemical shift range of ¹⁹F, start with a wide spectral width (e.g., 200-250 ppm) to ensure all signals are captured. Center the spectral window around the expected chemical shift range (e.g., -110 ppm).
-
Pulse Angle: Use a 30° to 45° flip angle instead of 90° to allow for a shorter relaxation delay without saturating the signals, thus improving the signal-to-noise ratio over time.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative spectra. For quantitative measurements, the delay should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei.
-
Number of Scans (NS): ¹⁹F NMR is highly sensitive. For a sample of this concentration, 16 to 64 scans should provide an excellent signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Reference the spectrum by setting the chemical shift of the internal standard to its known literature value.
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Predicted Data and Interpretation
Expected Chemical Shifts and Coupling Constants
The ¹⁹F NMR spectrum of 2-butoxy-1,3-difluorobenzene is expected to show two distinct signals, one for F1 and one for F3. Both signals will be shifted upfield from the -110 ppm of 1,3-difluorobenzene. The signal multiplicities will be complex due to various spin-spin couplings.
| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (Hz) |
| F1 / F3 | -115 to -130 (vs. CFCl₃) | ddd (doublet of doublet of doublets) or more complex multiplet | ³JF-F (meta): 2-8 Hz³JH-F (ortho): 7-11 Hz⁴JH-F (meta): 4-8 Hz⁵JH-F (para): 0-3 Hz |
Table 1: Predicted ¹⁹F NMR Data for 2-Butoxy-1,3-difluorobenzene. The chemical shift is an estimation based on substituent effects. Actual values require experimental measurement or high-level computation. Coupling constant ranges are based on typical values for fluorobenzenes.[11][12][13]
Interpreting the Spectrum
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Chemical Shift Assignment: The two fluorine signals will likely be close together. A definitive assignment of which signal corresponds to F1 and which to F3 would require 2D NMR experiments (e.g., ¹H-¹⁹F HETCOR or HOESY) to correlate the fluorine atoms to specific protons on the aromatic ring or the butoxy chain.
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Fluorine-Fluorine Coupling (³JF-F): The two fluorine atoms are in a meta relationship to each other. This will result in a ³JF-F coupling, which is typically in the range of 2-8 Hz for meta-difluorobenzenes.[14] This coupling will split both fluorine signals into doublets.
-
Proton-Fluorine Coupling (ⁿJH-F): Each fluorine signal will be further split by coupling to the aromatic protons.
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³JH-F (ortho coupling): F1 couples to H6, and F3 couples to H4. This is typically the largest H-F coupling over a benzene ring (7-11 Hz).
-
⁴JH-F (meta coupling): F1 couples to H4 and H5; F3 couples to H5 and H6. These couplings are usually smaller (4-8 Hz).
-
⁵JH-F (para coupling): F1 couples to the para proton H5, and F3 couples to the para proton H5. This coupling is typically the smallest (0-3 Hz) and may not be resolved.
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Long-Range Coupling to Butoxy Protons: It is possible to observe small (0-2 Hz) long-range couplings between the fluorine nuclei and the protons on the first methylene group (-OCH₂-) of the butoxy chain. These are often difficult to resolve but can contribute to signal broadening.
Running a proton-decoupled ¹⁹F NMR experiment will simplify the spectrum significantly, collapsing the complex multiplets into a pair of doublets, arising solely from the ³JF-F coupling. This can be a crucial experiment for confirming the presence of the two distinct fluorine environments and measuring the F-F coupling constant accurately.
References
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19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. PMC. Available at: [Link]
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DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds. ResearchGate. Available at: [Link]
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An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. ResearchGate. Available at: [Link]
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DFT-GIAO 19 F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules. ACS Publications. Available at: [Link]
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¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. PMC. Available at: [Link]
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